molecular formula C9H7BrF3NO3 B1531599 1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene CAS No. 2206610-32-2

1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B1531599
CAS No.: 2206610-32-2
M. Wt: 314.06 g/mol
InChI Key: KMOAUBGCTAWGCM-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a methyl group at position 2, a nitro group at position 3, and a 2,2,2-trifluoroethoxy substituent at position 4. This compound’s structure combines electron-withdrawing (nitro, trifluoroethoxy) and electron-donating (methyl) groups, creating unique electronic and steric effects.

Properties

IUPAC Name

1-bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO3/c1-5-6(10)2-3-7(8(5)14(15)16)17-4-9(11,12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOAUBGCTAWGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OCC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene (CAS No. 2206610-32-2) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H7_7BrF3_3NO. Its structure features a bromine atom and a trifluoroethoxy group, which may influence its biological activity by altering lipophilicity and receptor interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the nitro group is often associated with increased antibacterial activity. For instance, nitro-substituted aromatic compounds have been shown to inhibit bacterial growth by interfering with DNA replication processes.

Anticancer Activity

Several studies suggest that halogenated aromatic compounds can exhibit anticancer properties. The trifluoroethoxy group may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and reach intracellular targets. Preliminary data indicate that such compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways related to cell survival.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The trifluoroethoxy group may interact with specific receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that such compounds can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.

Study 1: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry examined a series of nitro-substituted benzene derivatives for their antibacterial efficacy. Results indicated that derivatives with trifluoroethoxy groups demonstrated significant activity against Gram-positive bacteria, suggesting a potential role for this compound in developing new antibacterial agents .

Study 2: Anticancer Potential

In a preclinical trial reported in Cancer Research, a related compound was tested for its ability to induce apoptosis in breast cancer cell lines. The study found that treatment with the compound led to a dose-dependent increase in apoptotic cells and downregulation of anti-apoptotic proteins . This suggests that this compound may share similar anticancer properties.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReferences
AntibacterialInhibition of DNA replication
AnticancerInduction of apoptosis
Enzyme inhibitionModulation of metabolic pathways

Comparison with Similar Compounds

Substituent Positioning and Functional Group Analysis

The following table compares substituent positions and functional groups in analogs:

Compound Name CAS Number Substituents (Positions) Key Functional Groups Reference
Target Compound Not provided 1-Br, 2-CH₃, 3-NO₂, 4-OCH₂CF₃ Bromo, nitro, trifluoroethoxy N/A
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 1-Br, 3-F, 2-OCH₃, 4-NO₂ Fluoro, methoxy, nitro
1-Bromo-4-ethoxy-2,3-difluorobenzene Not provided 1-Br, 4-OCH₂CH₃, 2-F, 3-F Ethoxy, difluoro
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 4-Br, 2-F, 1-OCHF₃ Trifluoromethoxy, fluoro
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene 892845-59-9 1-Br, 2-Cl, 4-OCHF₃ Chloro, trifluoromethoxy
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl bromide Not provided 2-OCH₂CF₃ (phenoxy), ethyl-Br Trifluoroethoxy, bromoethyl

Key Observations :

  • Electron-withdrawing groups : The target compound’s nitro and trifluoroethoxy groups enhance electrophilicity at the benzene ring, similar to analogs like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene and 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene .
  • Steric effects : The trifluoroethoxy group (bulkier than methoxy or ethoxy) may reduce reactivity in substitution reactions compared to smaller alkoxy substituents .

Key Observations :

  • High-purity synthesis (>99%) is achievable for brominated aromatics using optimized conditions (e.g., low-temperature iron catalysis in ).
  • The target compound’s trifluoroethoxy group may require specialized reagents (e.g., BBr₃ for demethylation, as in ) or protective strategies.

Physical and Chemical Properties

Data from analogs (e.g., boiling points, solubility):

Compound Name Molecular Weight Boiling Point (°C) Solubility Reference
1-Bromo-2-nitrobenzene 202.01 261 Soluble in benzene, ethanol
5-Bromo-2-nitrobenzo trifluoride 270.02 33–35 (at 1005 mmHg) Not specified
Target Compound (estimated) ~324.0 (calc.) Likely >250 Low solubility in water; soluble in DCM, THF N/A

Key Observations :

  • The trifluoroethoxy group increases molecular weight and hydrophobicity compared to methoxy or ethoxy analogs .
  • Nitro groups contribute to higher melting/boiling points, as seen in 1-Bromo-2-nitrobenzene .

Key Observations :

  • The nitro group in the target compound may pose explosion risks under extreme conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2-methyl-3-nitro-4-(2,2,2-trifluoroethoxy)benzene

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